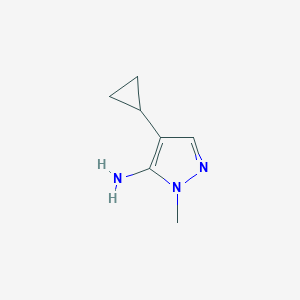

4-cyclopropyl-1-methyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

4-cyclopropyl-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C7H11N3/c1-10-7(8)6(4-9-10)5-2-3-5/h4-5H,2-3,8H2,1H3 |

InChI Key |

NRVDODOGDDPOCT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C2CC2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclopropyl 1 Methyl 1h Pyrazol 5 Amine and Analogous Pyrazole 5 Amines

Retrosynthetic Strategies for the 4-cyclopropyl-1-methyl-1H-pyrazole Core

Retrosynthetic analysis of the 4-cyclopropyl-1-methyl-1H-pyrazole core reveals several potential disconnection points. The most common and direct approach involves breaking the pyrazole (B372694) ring itself. This disconnection leads back to two key building blocks: a substituted hydrazine (B178648) and a 1,3-difunctional precursor.

Specifically for the target molecule, the primary disconnection is across the N1-C5 and N2-C3 bonds of the pyrazole ring. This strategy points to methylhydrazine as the N1-N2 synthon. The C3-C4-C5 portion of the ring, bearing the amino and cyclopropyl (B3062369) groups, would originate from a three-carbon chain with appropriate functional groups at the C1 and C3 positions. A logical precursor is a β-ketonitrile, such as 2-(cyclopropylcarbonyl)acetonitrile. The nitrile group serves as a precursor to the C5-amine, while the ketone provides the electrophilic center for condensation with the hydrazine.

An alternative, though often less direct, strategy could involve building the substituents onto a pre-formed pyrazole ring. For instance, a 1-methyl-1H-pyrazol-5-amine core could be synthesized first, followed by the introduction of the cyclopropyl group at the C4 position via a cross-coupling reaction. However, this approach can be complicated by issues of regioselectivity and the need for appropriately functionalized pyrazole intermediates. Therefore, the convergent strategy of condensing two acyclic precursors is generally preferred for its efficiency.

Formation of the Pyrazole Ring System

The construction of the pyrazole ring is the cornerstone of the synthesis. The Knorr pyrazole synthesis and its variations, which involve the condensation of a hydrazine with a β-dicarbonyl compound or its equivalent, remain the most prevalent methods. researchgate.netnih.gov

The formation of the pyrazole ring is most commonly achieved through the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or a synthon with equivalent reactivity. mdpi.com This method is straightforward and versatile, allowing for the synthesis of a wide array of polysubstituted pyrazoles. nih.gov For the synthesis of 5-aminopyrazoles, β-ketonitriles are ideal precursors.

The reaction proceeds via an initial condensation between one of the nitrogen atoms of the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl precursor to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. Microwave-assisted methods have been developed to accelerate this process, often providing the desired pyrazoles in excellent yields without the need for a base or other additives. nih.gov Other modern approaches utilize precursors like α,β-alkynic hydrazones, which can undergo electrophilic cyclization mediated by reagents such as molecular iodine or copper(I) iodide to form substituted pyrazoles. acs.orgacs.org

A general scheme for this reaction is presented below:

Table 1: General Reaction Scheme for Pyrazole Synthesis| Reactant A | Reactant B | Product |

|---|---|---|

| Methylhydrazine | 2-(cyclopropylcarbonyl)acetonitrile | 4-cyclopropyl-1-methyl-1H-pyrazol-5-amine |

When a nonsymmetrical 1,3-dicarbonyl precursor reacts with a monosubstituted hydrazine, such as methylhydrazine, the formation of two possible regioisomers can occur. mdpi.com The control of regioselectivity is a critical challenge in pyrazole synthesis. The outcome of the reaction depends on the differential reactivity of the two carbonyl groups towards the two distinct nitrogen atoms of the substituted hydrazine.

Several factors influence the regioselectivity of the cyclization:

Steric Effects: The less sterically hindered nitrogen of the hydrazine (typically the unsubstituted -NH2 group) will preferentially attack the less sterically hindered carbonyl group of the dicarbonyl compound.

Electronic Effects: Electron-withdrawing groups on the dicarbonyl precursor can activate a carbonyl group towards nucleophilic attack, influencing the initial point of condensation.

Reaction Conditions: The solvent and pH of the reaction medium can play a crucial role. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. Similarly, the choice of base or acid catalyst can direct the reaction towards a specific isomer. acs.org In some cases, reactions mediated by strong bases can lead to a reversal of the regioselectivity typically observed under neutral or acidic conditions. acs.org

For the synthesis of this compound from methylhydrazine and 2-(cyclopropylcarbonyl)acetonitrile, the initial attack can occur from either the methylated or non-methylated nitrogen of methylhydrazine onto either the ketone or the nitrile carbon. Careful optimization of reaction conditions is necessary to ensure the formation of the desired 1-methyl-5-amino regioisomer.

Introduction and Modification of Substituents

The specific substituents on the pyrazole ring are critical for its function. Strategies for incorporating these groups can involve either their presence in the starting materials prior to cyclization or their addition to a pre-formed pyrazole scaffold.

The cyclopropyl moiety is a strained, three-membered ring that can impart unique conformational and electronic properties to a molecule. wikipedia.org In the synthesis of this compound, the most efficient method for introducing the cyclopropyl group is to have it present in one of the acyclic precursors.

The use of a building block such as a cyclopropyl-containing β-ketoester or β-ketonitrile (e.g., 3-cyclopropyl-3-oxopropanenitrile) ensures that the cyclopropyl group is correctly positioned at C4 of the final pyrazole ring. This approach avoids potential side reactions or regioselectivity issues that could arise from attempting to add the group to an existing pyrazole ring. Syntheses of various cyclopropyl-containing heterocycles have successfully employed this strategy, for example, using 3-cyclopropyl-3-oxopropionic acid ethyl ester as a key starting material. researchgate.net

The selective N-methylation of pyrazoles presents a significant synthetic hurdle, as reactions often yield a mixture of N1 and N2 methylated isomers due to the similar reactivity of the two adjacent nitrogen atoms. thieme-connect.comacs.org Achieving high regioselectivity for the N1 position, as required for this compound, is a key challenge.

While classical methylation using reagents like methyl iodide often results in poor selectivity, recent advancements have provided highly effective solutions. A notable development is the use of sterically bulky α-halomethylsilanes as "masked" methylating reagents. acs.orgnih.govresearcher.life This two-step process involves:

N-alkylation: The pyrazole is first reacted with a sterically demanding α-halomethylsilane, such as (chloromethyl)triisopropoxysilane. The steric bulk of the silyl (B83357) group directs the alkylation preferentially to the less hindered N1 position, achieving N1/N2 selectivity ratios as high as >99:1. thieme-connect.comacs.org

Protodesilylation: The resulting N-silylmethyl pyrazole intermediate is then treated with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) to cleanly cleave the carbon-silicon bond, revealing the N-methyl group. thieme-connect.comacs.org

This method offers an operationally simple and highly regioselective route to N1-methylated pyrazoles, overcoming the limitations of traditional alkylating agents. thieme-connect.comacs.org

Table 2: Comparison of Methylating Agents for Pyrazoles

| Methylating Agent | Typical N1:N2 Selectivity | Reference |

|---|---|---|

| Methyl Halides (e.g., MeI) | ~3:1 | thieme-connect.com |

| (Chloromethyl)triisopropoxysilane | 92:8 to >99:1 | thieme-connect.comacs.org |

| (Chloromethyl)trimethylsilane | Moderate improvement over MeI | acs.org |

Installation of the Amino Functionality at Position 5

The construction of the 5-aminopyrazole core is a cornerstone of the synthesis of this compound. The most prevalent and established method involves the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine. beilstein-journals.org This reaction proceeds via the initial formation of a hydrazone intermediate by nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon. beilstein-journals.org

For the specific synthesis of the target compound, this strategy would employ 3-cyclopropyl-3-oxopropanenitrile (B32227) as the β-ketonitrile precursor and methylhydrazine as the hydrazine component. An analogous, well-documented procedure involves the in situ preparation of the β-ketonitrile. For example, 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine is synthesized by first reacting 2-(4-chlorophenyl)acetonitrile with ethyl trifluoroacetate (B77799) in the presence of a base like sodium ethoxide to form the intermediate β-ketonitrile. nih.gov This intermediate is then treated with methylhydrazine in acetic acid to yield the final 5-aminopyrazole product. nih.gov A similar pathway, starting with cyclopropylacetonitrile (B1348260) and an appropriate acylating agent, followed by condensation with methylhydrazine, represents a viable route to this compound.

Another related approach utilizes 3-aminocrotononitrile (B73559) (the enamine tautomer of acetoacetonitrile) as the starting material. A detailed synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine has been reported where tert-butylhydrazine (B1221602) hydrochloride is reacted with 3-aminocrotononitrile in the presence of sodium hydroxide. orgsyn.org This demonstrates the versatility of using nitrile-containing precursors for the regioselective formation of the 5-aminopyrazole ring system. orgsyn.org

Functional Group Interconversions on the this compound Scaffold

The this compound scaffold possesses several reactive sites that allow for a wide range of functional group interconversions, enabling the synthesis of diverse derivatives for various applications.

Derivatization of the Amino Group (e.g., Acylation, Alkylation)

The exocyclic amino group at the C5 position is a key handle for derivatization, readily undergoing common transformations such as acylation and alkylation.

Acylation: The amino group can be easily acylated to form the corresponding amides. This is typically achieved by reacting the aminopyrazole with an acyl chloride or acid anhydride (B1165640) in the presence of a base. A study on the synthesis of antimicrobial agents detailed the preparation of a series of N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamides. In this work, the parent 3-cyclopropyl-pyrazol-5-amine was treated with various substituted benzoyl chlorides in the presence of triethylamine (B128534) to yield the desired amide products. This provides a direct analogue for the acylation of the 4-cyclopropyl isomer.

Alkylation: The amino group can also be alkylated to form secondary or tertiary amines. Reductive amination is an efficient one-pot method for this transformation. For instance, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was synthesized in good yield through a solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by reduction of the resulting imine intermediate with sodium borohydride. This process demonstrates a straightforward pathway for introducing alkyl substituents onto the C5-amino group.

Below is a table summarizing representative derivatization reactions of the amino group on analogous pyrazole-5-amines.

| Starting Material | Reagent | Reaction Type | Product |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | 4-Chlorobenzoyl chloride, Triethylamine | Acylation | N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-4-chlorobenzamide |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde, then NaBH₄ | Reductive Alkylation | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine |

Transformations of the Cyclopropyl Moiety (e.g., Oxidation, Ring Opening)

The cyclopropyl group at the C4 position, while generally stable, can undergo specific transformations, particularly under oxidative or radical conditions, due to its inherent ring strain.

Oxidation: In the context of drug metabolism, cyclopropyl groups are known to be susceptible to oxidation by cytochrome P450 enzymes. nih.gov This enzymatic oxidation can lead to the formation of hydroxylated metabolites. nih.gov While specific chemical oxidation methods for the 4-cyclopropyl-pyrazole scaffold are not extensively documented in the literature, this metabolic pathway suggests that the cyclopropyl ring is not inert and could potentially be functionalized via oxidative C-H activation under appropriate synthetic conditions.

Ring Opening: The high ring strain of cyclopropanes makes them prone to ring-opening reactions, often initiated by radicals, electrophiles, or transition metals. researchgate.netnih.gov Radical-induced ring-opening, for example, typically involves the formation of a cyclopropyl-substituted carbon radical which then rearranges to a more stable, linear alkyl radical. researchgate.netnih.gov This reactivity opens pathways to more complex structures. For instance, CYP-mediated oxidation of cyclopropylamines can lead to reactive ring-opened intermediates that can form adducts with biological macromolecules. nih.gov In a synthetic context, such ring-opening reactions could be harnessed to convert the cyclopropyl-pyrazole into derivatives containing linear alkyl chains or to participate in annulation reactions to build fused ring systems.

Side-Chain Modifications on the Pyrazole Ring (e.g., Carbaldehyde, Sulfonyl Chloride Derivatives)

The core pyrazole ring can be further functionalized. Specifically, the C5-amino group can serve as a precursor to other important functional groups, such as carbaldehydes and sulfonyl chlorides, significantly expanding the synthetic utility of the scaffold. The existence of these derivatives is confirmed by their commercial availability. acs.orgresearchgate.netnih.govresearchgate.netsigmaaldrich.commdpi.com

Carbaldehyde Derivatives: The compound 4-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is a known derivative. researchgate.netmdpi.com Pyrazole carbaldehydes are versatile intermediates in organic synthesis. chemsrc.com They can be synthesized through various methods, with the Vilsmeier-Haack reaction being a common approach for the formylation of electron-rich heterocyclic rings. chemsrc.com This reaction typically involves treating the pyrazole substrate with a mixture of phosphorus oxychloride and dimethylformamide. The resulting aldehyde can then undergo a wide range of subsequent reactions, such as condensations, oxidations, or reductions. rsc.org

Sulfonyl Chloride Derivatives: The compound 4-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonyl chloride is also a known chemical entity. acs.orgnih.govresearchgate.netsigmaaldrich.com This functional group is highly valuable for the synthesis of sulfonamides, which are a critical class of compounds in medicinal chemistry. The synthesis of such sulfonyl chlorides often begins with the diazotization of the parent aminopyrazole using sodium nitrite (B80452) in an acidic medium to form a diazonium salt. The subsequent reaction of this diazonium salt with sulfur dioxide in the presence of a copper catalyst (a Sandmeyer-type reaction) yields the desired sulfonyl chloride.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and sustainable methods, often employing transition metal catalysis to achieve transformations that are difficult to accomplish with classical methods.

Transition Metal-Catalyzed Routes (e.g., Copper-Catalyzed Hydroamination)

While the term "hydroamination" can refer to the addition of an N-H bond across an unsaturated C-C bond, in a broader sense, advanced catalytic methods for C-N bond formation are highly relevant to the synthesis of aminopyrazoles. nih.govnih.gov

A notable advanced approach for the synthesis of 5-aminopyrazoles involves a palladium and copper co-catalyzed intermolecular cyclization. researchgate.net This method constructs the pyrazole ring through the reaction of substituted acetonitriles with hydrazones, forming the key C-C and C-N bonds in the process. researchgate.net This dual catalytic system offers a modern alternative to classical condensation reactions, often proceeding under mild conditions with good functional group tolerance. researchgate.net

Furthermore, copper catalysis is widely used in C-N bond formation reactions. mdpi.com While many copper-catalyzed reactions on the 5-aminopyrazole scaffold involve its subsequent functionalization (such as dimerization or C4-benzylation), these studies highlight the amenability of the pyrazole system to transition metal catalysis. acs.orgrsc.org For instance, copper-catalyzed hydroamination reactions have been developed for the enantioselective addition of pyrazoles to cyclopropenes, although this specific reaction forms an N-cyclopropyl bond rather than the C-amino group. nih.gov The principles of C-N bond formation via transition metal catalysis remain a promising area for developing novel and sustainable routes to this compound and its analogues. nih.gov

Multicomponent Reactions Incorporating Pyrazol-5-amines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. bookpi.orgbeilstein-journals.org In the synthesis of complex heterocyclic systems, MCRs are particularly valuable as they align with the principles of green chemistry by offering atom economy, step economy, and operational simplicity. nih.govmdpi.com Pyrazol-5-amines, including analogues of this compound, are versatile building blocks in MCRs due to their bis-nucleophilic nature, enabling the construction of various fused pyrazole derivatives. researchgate.netmdpi.com

The amino group at the C5 position and the ring nitrogen at the N1 position (if unsubstituted) or a reactive C4 position can participate in cyclocondensation reactions with various electrophilic partners. researchgate.net This reactivity has been extensively exploited to synthesize a wide array of fused heterocyclic compounds with significant biological and pharmaceutical potential. mdpi.commdpi.com

One of the most prominent applications of pyrazol-5-amines in MCRs is the synthesis of pyrano[2,3-c]pyrazoles. mdpi.comgsconlinepress.com These reactions typically involve a four-component condensation of a pyrazolone (B3327878) (often formed in situ from a hydrazine and a β-ketoester), an aldehyde, and malononitrile. beilstein-journals.orgmdpi.com Green catalysts and solvents, such as montmorillonite (B579905) K10 under solvent-free conditions or ionic liquids, have been successfully employed to improve the efficiency and environmental friendliness of these syntheses. mdpi.com

Another important class of fused heterocycles derived from MCRs involving aminopyrazoles is the pyrazolo[3,4-b]quinoline system. nih.gov For instance, a three-component reaction between a 5-aminopyrazole, an aromatic aldehyde, and a cyclic β-dicarbonyl compound like dimedone can yield the corresponding quinoline-fused pyrazole derivative. nih.gov Similarly, pyrazolo[1,5-a]pyrimidines can be synthesized through the cyclocondensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds like acetoacetanilide. mdpi.com These reactions demonstrate the utility of aminopyrazoles as key synthons for generating molecular diversity. researchgate.netmdpi.com

The following table summarizes representative multicomponent reactions that utilize pyrazol-5-amines or related pyrazole precursors to generate fused heterocyclic systems.

| Reactants | Catalyst/Conditions | Product Type | Yield (%) |

| 5-Aminopyrazole, Aldehyde, Malononitrile, β-Ketoester | Montmorillonite K10, 65–70 °C, Solvent-free | Pyrano[2,3-c]pyrazole | 81–91 |

| 5-Aminopyrazole, Aromatic Aldehyde, Dimedone | Ethanol, Reflux | 1H-Pyrazolo[3,4-b]quinoline | Moderate to Good |

| 5-Amino-3-methyl-1-phenylpyrazole, 2-Hydroxy-1,4-naphthalenedione, Aromatic Aldehyde | L-proline, Ethanol, Reflux | 1H-Pyrazolo[3,4-b]quinoline | Not specified |

| 5-Aminopyrazole derivative, Acetoacetanilide | N/A | Pyrazolo[1,5-a]pyrimidine | Good |

| Malononitrile, Orthoester, Hydrazine derivative | Acid catalyst | Aminocyanopyrazole | Good to Moderate |

This table is generated based on data from multiple sources detailing multicomponent reactions for pyrazole synthesis. bookpi.orgmdpi.commdpi.comnih.gov

Process Intensification and Green Chemistry Considerations in Pyrazole Synthesis

The synthesis of pyrazole derivatives, including this compound and its analogues, has increasingly benefited from the adoption of green chemistry principles and process intensification technologies. nih.gov These approaches aim to develop more sustainable, efficient, and safer chemical processes by minimizing waste, reducing energy consumption, and avoiding hazardous substances. benthamdirect.comjetir.org Traditional methods for pyrazole synthesis often involve harsh reaction conditions, toxic solvents, and lengthy reaction times, which are economically and environmentally disadvantageous. researchgate.net

Green chemistry strategies have been widely applied to pyrazole synthesis. researchgate.net Key advancements include:

Green Solvents: Water has been utilized as a green solvent for various pyrazole syntheses, including multicomponent reactions, offering significant environmental benefits over volatile organic compounds. thieme-connect.comacs.org

Alternative Energy Sources: Microwave irradiation and ultrasonication have emerged as powerful tools to accelerate reactions, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. gsconlinepress.comresearchgate.netnih.gov

Solvent-Free Conditions: Performing reactions under solvent-free conditions, for instance by grinding the reactants together (mechanochemistry), represents an ideal green methodology by completely eliminating solvent waste. researchgate.netnih.gov

Eco-Friendly Catalysts: The development and use of heterogeneous, reusable catalysts, such as magnetic nanoparticles or ionic liquids, simplify product purification and reduce catalyst waste. researchgate.netresearchgate.net

Process intensification, which focuses on developing smaller, safer, and more energy-efficient processing technologies, is another crucial area of development. Flow chemistry, or continuous flow processing, is a prime example of process intensification applied to pyrazole synthesis. nih.gov In a flow reactor, reagents are continuously pumped and mixed in a capillary or microreactor, offering superior control over reaction parameters like temperature, pressure, and mixing. nih.gov This technology can overcome major issues associated with traditional batch methods, such as long reaction times, poor selectivity, and safety concerns, especially for highly exothermic or hazardous reactions. nih.gov For example, a two-step continuous flow strategy has been developed for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine, achieving very good yields without the need to isolate intermediates. nih.gov

The table below contrasts conventional synthesis methods with green and intensified approaches for pyrazole synthesis.

| Parameter | Conventional Method | Green/Intensified Method |

| Solvent | Volatile organic solvents (e.g., Toluene, DMF) | Water, Ethanol, Ionic Liquids, or Solvent-free |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasonication, Photochemical |

| Catalyst | Homogeneous acids/bases (e.g., POCl₃) | Heterogeneous catalysts, Nanocatalysts, Biocatalysts, L-proline |

| Reaction Time | Hours to days | Minutes to hours |

| Process Mode | Batch processing | Continuous flow processing |

| Waste Generation | High | Minimized (high atom economy, recyclable catalysts/solvents) |

This table is a comparative summary based on principles and examples discussed in various reviews on green pyrazole synthesis. nih.govresearchgate.netthieme-connect.comnih.gov

By integrating these green and intensified methodologies, the synthesis of pyrazoles can be made significantly more sustainable and economically viable, aligning with the modern demands of the chemical and pharmaceutical industries. nih.govbenthamdirect.com

Chemical Reactivity and Mechanistic Investigations of 4 Cyclopropyl 1 Methyl 1h Pyrazol 5 Amine

Reactivity of the Pyrazol-5-amine Functionality

The pyrazol-5-amine moiety is a versatile functional group that exhibits both nucleophilic and electrophilic character, and it is susceptible to oxidative transformations.

The exocyclic amino group at the C5 position of the pyrazole (B372694) ring is the most significant nucleophilic center in the molecule. nih.gov Its nucleophilicity is generally greater than that of the endocyclic, pyridine-type nitrogen atom (N2). nih.govnih.gov This enhanced reactivity is attributed to the lone pair of electrons on the nitrogen atom, which can readily participate in reactions with various electrophiles.

Research on analogous 5-aminopyrazoles has demonstrated that this exocyclic amine is the primary site for reactions such as acylation, alkylation, and condensation with carbonyl compounds. scirp.orgmdpi.com For instance, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones proceeds via a Michael addition initiated by the exocyclic amine. nih.gov The regioselectivity of such reactions is often high, favoring the formation of products derived from the reaction at the C5-amino group over the endocyclic nitrogen. nih.gov The high electron density of the carbon atom at position 4 of the π-rich pyrazole ring further influences the amine's reactivity. mdpi.com

The relative nucleophilicity of different positions in aminopyrazoles is a key factor in determining reaction outcomes, making it a challenge of regioselectivity in synthesis. researchgate.net

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. chemicalbook.comrrbdavc.org In a typical pyrazole, the C4 position is the most electron-rich and, therefore, the most vulnerable to attack by electrophiles. chemicalbook.comrrbdavc.org However, in 4-cyclopropyl-1-methyl-1H-pyrazol-5-amine, the C4 position is already substituted.

The directing effects of the existing substituents must be considered. The C5-amino group is a powerful activating group that directs electrophiles to the C4 position. The N1-methyl group also influences the electron density of the ring. Since C4 is blocked, electrophilic attack would be directed to other available positions, though such reactions are less favorable. Protonation, an electrophilic addition to nitrogen, typically occurs on the N2 atom, forming a pyrazolium (B1228807) cation. chemicalbook.comrrbdavc.org This protonation can alter the reactivity of the ring, making it less susceptible to further electrophilic attack on the carbon atoms. chemicalbook.com

Halogenation of pyrazoles, for example, typically occurs first at the C4 position. mdpi.com If this position is blocked, the reaction may proceed at other positions, but often under harsher conditions. encyclopedia.pub

Pyrazol-5-amines are known to undergo oxidative dehydrogenative coupling reactions to form highly functionalized heteroaromatic azo compounds. nih.govnih.govacs.org These transformations are significant as they allow for the construction of complex molecules from simpler, commercially available starting materials. nih.gov

Two primary methods for these couplings have been developed:

Iodine-Mediated Coupling : This reaction uses iodine (I₂) in combination with an oxidant like tert-butyl hydroperoxide (TBHP). nih.govacs.org It proceeds through a mechanism involving the single-electron oxidation of the pyrazol-5-amine to form a radical cation. nih.gov This is followed by iodination and further oxidation steps, ultimately leading to the formation of a C-I and an N-N bond, yielding iodo-substituted azopyrroles. nih.govacs.org

Copper-Catalyzed Coupling : This method involves a copper catalyst, such as copper(I) iodide (CuI), often in the presence of a ligand like 1,10-phenanthroline. nih.gov This process directly converts pyrazol-5-amines into azopyrroles without the incorporation of iodine. nih.govacs.org

The proposed mechanism for these couplings involves the initial oxidation of the amine to a radical cation, which then undergoes a series of steps including tautomerization and coupling to form a hydrazine (B178648) intermediate. nih.gov Subsequent oxidation of the hydrazine yields the final azo compound. nih.gov These methods have been shown to be effective for a variety of substituted pyrazol-5-amines, including those with N-cyclopropyl groups. nih.gov

Table 1: Conditions for Oxidative Dehydrogenative Coupling of Pyrazol-5-amines

| Method | Catalyst/Reagent | Oxidant | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|---|

| Iodination/Coupling | I₂ (1.1 equiv) | TBHP | EtOH | 50 °C | Iodo-substituted Azopyrrole | nih.gov |

Reactivity of the Cyclopropyl (B3062369) Group

The cyclopropyl group is a three-membered carbocyclic ring characterized by significant ring strain, which imparts unique reactivity to the molecule. wikipedia.orglibretexts.org

The high degree of ring strain in cyclopropane (B1198618) arises from two main factors:

Angle Strain : The internal C-C-C bond angles are forced to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. wikipedia.orgchemistrysteps.com

Torsional Strain : The C-H bonds on adjacent carbon atoms are in an eclipsed conformation, which cannot be relieved by bond rotation due to the rigidity of the ring. wikipedia.orgmasterorganicchemistry.com

This stored energy, estimated to be around 27.6 kcal/mol for cyclopropane, makes the C-C bonds weaker (bond dissociation energy of ~65 kcal/mol compared to ~90 kcal/mol for a typical C-C bond in an alkane) and more susceptible to cleavage. chemistrysteps.commasterorganicchemistry.com Consequently, the cyclopropane ring can undergo ring-opening reactions under conditions where other cycloalkanes are stable. libretexts.orgnih.gov This inherent reactivity makes cyclopropanes valuable building blocks in organic synthesis. nih.gov The reactivity is further enhanced when the ring is substituted with electron-donating or electron-accepting groups, which can polarize the ring bonds. nih.gov

The opening of a cyclopropane ring can proceed through several mechanistic pathways, often initiated by heat, acid catalysis, transition metals, or radical species. nih.govacs.org

Acid-Catalyzed Ring Opening : In the presence of a strong acid, a carbon atom of the cyclopropane ring can be protonated. This leads to the formation of a carbocation intermediate, which can be trapped by a nucleophile, resulting in a ring-opened product. stackexchange.com The regioselectivity of the opening is governed by the stability of the resulting carbocation.

Radical-Mediated Ring Opening : The weak C-C bonds can be cleaved homolytically. For instance, a radical can add to a substituent on the ring, or a radical can be generated on an adjacent atom, inducing a ring-opening process to form a more stable alkyl radical. nih.gov This pathway is common in oxidative reactions.

Transition Metal-Catalyzed Reactions : Many transition metals can insert into the C-C bonds of a cyclopropane ring, leading to metallacyclobutane intermediates. These can then undergo further reactions, such as reductive elimination or insertion, to form a variety of products. This is a key aspect of cyclopropene (B1174273) chemistry as well. acs.org

For electrophilic cyclopropanes, which carry an electron-accepting group, ring-opening often occurs via a polar, Sₙ2-type reaction with a nucleophile. nih.gov The presence of both donor (the pyrazole ring) and acceptor groups can polarize the C-C bonds, directing the nucleophilic attack and facilitating the ring scission. nih.gov

Heterocyclic Annulation Reactions Initiated by Pyrazol-5-amines

5-Aminopyrazoles are versatile synthons for the construction of a wide array of fused heterocyclic systems due to their polyfunctional nature. beilstein-journals.orgnih.gov The primary nucleophilic sites are the 5-NH₂ group, the N1-nitrogen, and the C4-carbon, with the exocyclic amino group being the most reactive. beilstein-journals.org These sites readily react with various bielectrophilic partners to build fused six-membered rings through cyclization and cycloaddition processes. beilstein-journals.org

The condensation of 5-aminopyrazoles, such as this compound, with 1,3-dielectrophiles is a cornerstone for preparing bicyclic nitrogen heterocycles. nih.gov This strategy is widely employed for synthesizing pyrazolo-fused systems like pyrazolo[3,4-b]pyridines, which are isomers of naphthyridine, and pyrazolo[1,5-a]pyrimidines. nih.govbeilstein-journals.org

For instance, the reaction of this compound with α,β-unsaturated ketones can yield pyrazolo[3,4-b]pyridines. nih.gov Similarly, reactions with β-dicarbonyl compounds or their equivalents, such as β-ketoesters or enaminones, serve as a primary route to pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgresearchgate.net The regioselectivity of these reactions is a critical aspect, often controlled by the specific reaction conditions and the nature of the substituents on both the pyrazole and the bielectrophile. researchgate.net

Below is a table summarizing potential annulation reactions involving this compound to form various fused systems.

| Starting Material | Reagent (Bielectrophile) | Fused Polycyclic Product | Product Class |

| This compound | α,β-Unsaturated Ketone (e.g., Chalcone) | Substituted Pyrazolo[3,4-b]pyridine | Naphthyridine Isomer |

| This compound | β-Dicarbonyl Compound (e.g., Acetylacetone) | Substituted Pyrazolo[1,5-a]pyrimidine | Pyrazolo-pyrimidine |

| This compound | Arylidenepyruvic Acid | Pyrazolo[3,4-b]pyridine-6-carboxylic acid | Naphthyridine Isomer |

| This compound | 2-Acetylcyclopentanone | Cyclopentapyrazolo[1,5-a]pyrimidine | Fused Polycycle |

The formation of pyrazolo-fused systems from 5-aminopyrazoles generally proceeds through a sequence of well-established reaction steps. nih.gov The most common pathway for the synthesis of pyrazolo[3,4-b]pyridines from α,β-unsaturated ketones involves a sequence of Michael addition, cyclization, dehydration, and aromatization. nih.gov

In this mechanism, the highly nucleophilic exocyclic 5-amino group of the pyrazole initiates a Michael-type addition to the β-carbon of the unsaturated ketone. This is followed by an intramolecular cyclization where a ring nitrogen attacks the carbonyl carbon. The subsequent steps involve dehydration to form a dihydropyridine (B1217469) intermediate, which then undergoes aromatization to yield the final stable pyrazolo[3,4-b]pyridine product. nih.gov

Alternatively, when reacting with enaminones, the proposed mechanism can involve the generation of a new enaminone intermediate. beilstein-journals.org This intermediate then undergoes condensation and cyclization between the C-4 position of the 5-aminopyrazole and the carbonyl group of the enaminone to generate the pyrazolo[3,4-b]pyridine derivative. beilstein-journals.org

The regioselectivity of the cyclization is a key consideration. For pyrazolo[1,5-a]pyrimidines synthesized from β-enaminones, the initial condensation typically occurs via an aza-Michael type addition-elimination mechanism, where the exocyclic NH₂ group of the aminopyrazole bonds to the β-carbon of the enaminone. researchgate.net This is followed by a cyclocondensation through the nucleophilic attack of the pyrazole ring nitrogen onto the residual carbonyl group, leading to the final product after the loss of a water molecule. researchgate.net

Fundamental Mechanistic Studies

Understanding the fundamental mechanisms of these reactions is crucial for optimizing reaction conditions and controlling product outcomes. This involves a combination of experimental and theoretical approaches to map reaction pathways, identify intermediates, and quantify kinetic and thermodynamic parameters.

Several experimental techniques are employed to gain insight into the reaction pathways of pyrazole synthesis. mdpi.com Kinetic studies are fundamental for determining the reaction order and identifying the rate-determining step. researchgate.net For the Knorr pyrazole synthesis, transient flow methods combined with spectroscopic and mass spectrometry data have been used to construct detailed microkinetic models. rsc.org These studies have revealed complexities such as autocatalytic pathways and previously unreported intermediates, like di-addition products. rsc.org

Key experimental methods for mechanism elucidation include:

Isolation and Characterization of Intermediates: In some cases, reaction intermediates such as hydroxylpyrazolidines can be isolated and characterized, providing direct evidence for the proposed reaction pathway. rsc.org

Spectroscopic Monitoring: Techniques like NMR and Mass Spectrometry are used to monitor the reaction progress, identify intermediates, and confirm final product structures.

Deuterium Labeling Studies: Isotopic labeling experiments can help trace the path of atoms throughout the reaction, providing valuable information to rationalize the underlying mechanisms. mdpi.com

Reactant Stoichiometry Transient Flow Methodology: This novel technique allows for the robust testing and validation of proposed kinetic models. rsc.org

The outcome of pyrazole-forming reactions can be governed by either kinetic or thermodynamic control. nih.govnih.gov For example, in the synthesis of unsymmetrically substituted pyrazoles, different reaction conditions (catalyst, solvent, temperature) can favor the formation of one regioisomer (the kinetically controlled product) over the more stable regioisomer (the thermodynamically controlled product). nih.govresearchgate.net

Kinetic studies provide quantitative data on reaction rates and their dependence on reactant concentrations and temperature. The reaction for pyrazole formation has been found to be first order in both the diketone and the hydrazine precursor. researchgate.net From these studies, crucial thermodynamic parameters for the activation process can be estimated, as shown in the table below.

| Parameter | Symbol | Description |

| Activation Energy | Eₐ | The minimum energy required to initiate the reaction. |

| Arrhenius Pre-exponential Factor | A | A constant indicating the frequency of collisions in the correct orientation. |

| Entropy of Activation | ΔS‡ | The change in entropy when the reactants are converted into the transition state complex. |

| Gibbs Free Energy of Activation | ΔG‡ | The change in Gibbs free energy during the formation of the transition state; determines the reaction rate. |

The rate-determining step in pyrazole formation can shift depending on factors like pH. researchgate.net Furthermore, the electronic nature of substituents on the reactants can significantly influence reaction rates. Electron-withdrawing groups on the electrophile can accelerate the initial nucleophilic attack by the aminopyrazole, leading to faster reaction rates. researchgate.net

Structural Features and Isomerism in 4 Cyclopropyl 1 Methyl 1h Pyrazol 5 Amine Systems

Tautomeric Equilibria of Pyrazol-5-amines

Tautomerism is a significant characteristic of pyrazole (B372694) compounds, influencing their chemical reactivity and biological properties. nih.gov In the case of 4-cyclopropyl-1-methyl-1H-pyrazol-5-amine, the substitution pattern dictates the possible tautomeric forms.

Annular prototropic tautomerism in pyrazoles involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the ring. smolecule.com This creates an equilibrium between the 1H- and 2H-tautomers. In unsubstituted or 3,5-disubstituted pyrazoles, this equilibrium is often rapid, leading to an averaged signal in NMR spectroscopy. nih.gov However, for the specific compound this compound, the presence of a methyl group on the N1 nitrogen atom effectively "locks" the ring system. This substitution prevents the migration of a proton between the annular nitrogen atoms, meaning that classic annular tautomerism does not occur in this molecule. The compound is fixed as the 1H-pyrazole tautomer.

Beyond annular tautomerism, pyrazol-5-amines can exhibit side-chain tautomerism, specifically amino-imino tautomerism. nih.gov This involves an equilibrium between the aminopyrazole form (this compound) and its tautomeric imine form (4-cyclopropyl-1-methyl-1,2-dihydro-pyrazol-5-imine). Generally, for 5-aminopyrazoles, the amino tautomer is the more stable and predominant form in solution. acs.org The stability is attributed to the aromaticity of the pyrazole ring in the amino form, which would be disrupted in the imino tautomer.

| Tautomeric Form | Structure | Predominance |

|---|---|---|

| Amino Tautomer | This compound | Major |

| Imino Tautomer | 4-cyclopropyl-1-methyl-1,2-dihydro-pyrazol-5-imine | Minor |

Substituents on the pyrazole ring play a crucial role in determining the position of tautomeric equilibria. nih.gov Electron-donating groups, such as alkyl and amino groups, and electron-withdrawing groups can shift the equilibrium. In the context of the N-unsubstituted precursor to the title compound (4-cyclopropyl-1H-pyrazol-5-amine), the electronic nature of the cyclopropyl (B3062369) and amino groups would influence the hypothetical annular tautomeric equilibrium.

The cyclopropyl group can act as a weak π-electron donor through conjugation with the pyrazole ring. stackexchange.com The amino group is a strong electron-donating group. Theoretical studies on substituted pyrazoles have shown that electron-donating groups tend to favor the tautomer where the substituent is at the 3-position relative to the NH proton. nih.gov Conversely, electron-withdrawing groups favor the 5-substituted tautomer. nih.gov

For the amino-imino equilibrium of this compound, the combined electron-donating effects of the N-methyl, C4-cyclopropyl, and C5-amino groups contribute to the stabilization of the aromatic aminopyrazole form over the non-aromatic imino form.

Table of Substituent Effects on Pyrazole Tautomerism

| Substituent Type | Position Favored (Annular Tautomerism) | Reference |

|---|---|---|

| Electron-donating (e.g., -NH2, -CH3) | C3-Tautomer | nih.gov |

Conformational Analysis of the Cyclopropyl Moiety and Pyrazole Ring

The spatial arrangement of the cyclopropyl group relative to the pyrazole ring is a key structural feature. The rotation around the single bond connecting the C4 of the pyrazole and the cyclopropyl ring is associated with an energy barrier. Studies on cyclopropylbenzenes have shown that two primary conformations exist: the "bisected" and "perpendicular" forms. cdnsciencepub.com In the bisected conformation, one C-H bond of the cyclopropyl ring is coplanar with the aromatic ring, while in the perpendicular conformation, the C-H bond is orthogonal to the ring plane.

The preferred conformation is dictated by steric and electronic interactions with adjacent substituents. For an unsubstituted cyclopropylbenzene, the bisected conformer is generally more stable. However, the presence of ortho substituents can shift the preference to the perpendicular conformation. cdnsciencepub.com While specific studies on this compound are not widely available, it can be inferred that a rotational barrier exists, leading to preferred orientations of the cyclopropyl group. Computational studies on related arylcyclopropanes indicate that these rotational barriers are typically low (less than 1 to ~7 kcal/mol), allowing for interconversion between conformers at room temperature. rsc.org

Stereochemical Aspects of Pyrazole Derivatives

While this compound itself is not chiral, the pyrazole scaffold is a common feature in many chiral molecules of medicinal importance. lookchem.com The development of methods for the enantioselective synthesis of pyrazole derivatives is therefore a significant area of research.

The creation of chiral pyrazole derivatives often involves asymmetric catalysis to introduce a stereocenter. Several methodologies have been developed to achieve this with high enantioselectivity.

One notable approach is the rhodium-catalyzed asymmetric N-selective coupling of pyrazole derivatives with terminal allenes. This method provides access to enantioenriched secondary and tertiary allylic pyrazoles, which are valuable precursors for more complex chiral molecules. lookchem.comcnpereading.com Another powerful technique is the palladium-catalyzed enantioselective hydroamination of 1,3-dienes with pyrazoles, which can generate both secondary and tertiary allylic pyrazoles with excellent regioselectivity and high enantiomeric excess. nih.gov These methods highlight the potential for creating chiral analogues of this compound by introducing a chiral substituent, for instance, at the N1-methyl position or through functionalization of the C4-cyclopropyl group.

Examples of Catalytic Systems for Enantioselective Pyrazole Synthesis

| Catalytic System | Reaction Type | Outcome | Reference |

|---|---|---|---|

| Rhodium / Chiral Ligand | Asymmetric addition to allenes | Enantioenriched N-allylated pyrazoles | lookchem.comcnpereading.com |

In-depth Analysis of Diastereoselectivity in Multi-Substituted Pyrazole Systems Reveals Limited Publicly Available Data for this compound

Despite extensive investigation into the stereochemical aspects of multi-substituted pyrazole systems, a comprehensive search of publicly accessible scientific literature and chemical databases has revealed a significant lack of specific research findings on the diastereoselectivity of systems involving the chemical compound this compound.

The inquiry, focused on the structural features and isomerism, particularly diastereoselectivity in multi-substituted pyrazole systems centered around this compound, did not yield specific data, detailed research findings, or interactive data tables directly pertaining to this compound.

While the field of synthetic organic chemistry has seen considerable advancements in controlling stereochemistry in the synthesis of heterocyclic compounds like pyrazoles, the specific substitution pattern of a cyclopropyl group at the 4-position, a methyl group at the N1-position, and an amine at the 5-position of the pyrazole ring appears to be a niche area with limited published research on its diastereoselective reactions.

General methodologies for the diastereoselective synthesis of substituted pyrazoles often involve strategies such as chiral auxiliaries, asymmetric catalysis, and cycloaddition reactions where the stereochemical outcome is influenced by the nature of the reactants and catalysts. However, the application of these methods to the specific scaffold of this compound and the subsequent analysis of diastereomeric ratios in its multi-substituted derivatives are not documented in the available literature.

The high specificity of the requested topic, including the designated section number "4.3.2," suggests that such information may exist within proprietary databases, internal research documents of pharmaceutical or agrochemical companies, or in highly specialized publications not indexed in broad scientific search engines. Without access to such specific sources, a detailed and scientifically accurate article on the diastereoselectivity in multi-substituted pyrazole systems featuring this compound cannot be constructed.

Researchers interested in this particular chemical space may need to undertake novel synthetic and analytical studies to elucidate the diastereoselective behavior of this compound and its derivatives. Such work would be a valuable contribution to the broader understanding of stereocontrol in the synthesis of complex pyrazole structures.

Computational and Theoretical Studies on 4 Cyclopropyl 1 Methyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the fundamental properties of molecules. For pyrazole (B372694) derivatives, these methods are routinely used to predict electronic structure, molecular geometry, and stability, guiding synthetic efforts and explaining experimental observations. eurasianjournals.comaip.org

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a critical indicator of molecular stability, chemical reactivity, and electrical transport properties. derpharmachemica.comnih.gov A smaller energy gap generally implies higher reactivity and greater polarizability. derpharmachemica.com

In studies of various pyrazole derivatives, the distribution of electron density in the HOMO and LUMO helps identify the regions of the molecule most likely to act as electron donors and acceptors, respectively. nih.gov For instance, in certain pyrazole-hydrazone derivatives, the HOMO's charge density is localized on specific rings or functional groups, while the LUMO's density is concentrated elsewhere, indicating the pathways for intramolecular charge transfer during electronic transitions. nih.gov

The molecular electrostatic potential (MEP) provides a visual map of the charge distribution on the molecular surface. aip.orgresearchgate.net MEP analysis helps predict sites for electrophilic and nucleophilic attack. aip.org Typically, regions with negative potential (often colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and attract nucleophiles. researchgate.net For pyrazole systems, the nitrogen atoms are often associated with regions of negative electrostatic potential. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies of Substituted Pyrazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Pyrazole-Hydrazone Derivative (L1) | - | - | 4.38 | nih.gov |

| Pyrazole-Hydrazone Derivative (L2) | - | - | 5.75 | nih.gov |

| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole | -5.99 | -2.43 | 3.56 | derpharmachemica.com |

Note: Data presented is for analogous compounds to illustrate typical values, not for 4-cyclopropyl-1-methyl-1H-pyrazol-5-amine itself.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying pyrazole derivatives. eurasianjournals.com It provides a good balance between accuracy and computational cost, making it suitable for a range of investigations. The B3LYP hybrid functional is frequently employed, often in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p), to calculate molecular properties. aip.orgderpharmachemica.comresearchgate.net

Applications of DFT in pyrazole chemistry include:

Geometry Optimization: Predicting the most stable three-dimensional structure of the molecule. aip.orgresearchgate.net

Vibrational Analysis: Calculating theoretical infrared (IR) and Raman spectra to help interpret experimental data. derpharmachemica.com

Electronic Properties: Determining HOMO-LUMO energies, charge distributions, and dipole moments. aip.orgderpharmachemica.com

Reactivity Descriptors: Calculating global reactivity indices such as chemical potential, hardness, softness, and electrophilicity to quantify the molecule's reactivity. derpharmachemica.comnih.gov

The accuracy of DFT methods is often validated by comparing calculated results, such as molecular geometries and vibrational frequencies, with experimental data obtained from X-ray crystallography and spectroscopic techniques. derpharmachemica.comresearchgate.nettandfonline.com

DFT calculations are instrumental in predicting the stable conformers of pyrazole derivatives and their geometric parameters, such as bond lengths and angles. researchgate.net For many pyrazole compounds, the theoretically optimized structure shows excellent agreement with experimental findings from single-crystal X-ray diffraction. researchgate.netuomphysics.net

The stability of a molecule can be assessed computationally in several ways. The total energy calculated for the optimized structure is a primary indicator; lower energy corresponds to higher stability. nih.gov Furthermore, the HOMO-LUMO energy gap serves as a good indicator of kinetic stability; a larger gap suggests lower reactivity and thus higher stability. nih.gov Quantum chemical methods can also be used to calculate the relative energies of different tautomers or isomers, predicting which form is more favorable under specific conditions. nih.gov For example, calculations on substituted pyrazoles have shown that electron-donating groups tend to favor one tautomeric form, while electron-withdrawing groups stabilize another. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for investigating the mechanisms of chemical reactions involving pyrazoles. By mapping the potential energy surface of a reaction, researchers can identify key intermediates and transition states, providing a detailed picture of how reactants are converted into products. researchgate.net

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. ucsb.edu Locating and characterizing the TS is crucial for understanding reaction kinetics, as its energy determines the activation barrier of the reaction. wuxiapptec.com

Computational methods, such as DFT, are used to optimize the geometry of transition states. ucsb.eduresearchgate.net A key verification step is a frequency calculation, which for a true transition state must yield exactly one imaginary frequency. ucsb.eduresearchgate.net The eigenvector corresponding to this imaginary frequency represents the motion along the reaction coordinate, for example, the breaking and forming of specific bonds. ucsb.edu In studies of pyrazole alkylation, for instance, comparing the activation energies for reaction at the N1 versus N2 positions can predict the regioselectivity of the reaction, which can be influenced by factors like intramolecular hydrogen bonding in the transition state. wuxiapptec.com

Reaction pathway mapping involves tracing the energetic profile of a reaction from reactants to products, passing through any intermediates and transition states. researchgate.net This provides a comprehensive understanding of the reaction mechanism. For complex reactions, multiple pathways may be possible. researchgate.net

Computational studies on the formation of the pyrazole ring itself, for example, have considered different possible mechanisms, such as pathways initiated by nucleophilic attack at different sites. researchgate.net By calculating the energies of all stationary points (reactants, products, intermediates, and transition states) along each potential pathway, the most energetically favorable route can be identified. researchgate.net These studies can elucidate the role of catalysts, solvents, and substituent effects on the reaction mechanism. researchgate.netacs.org For reactions involving heterocyclic amines, computational modeling can help map metabolic pathways, predicting how the molecule might be transformed by enzymes in a biological system. researchgate.netresearchgate.net

Theoretical Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and guide experimental work. For this compound, theoretical methods such as Density Functional Theory (DFT) are instrumental in predicting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for structural elucidation and for understanding the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, are widely employed to predict the ¹H and ¹³C NMR chemical shifts of heterocyclic compounds like pyrazoles. researchgate.netasrjetsjournal.org The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculations. bohrium.com

Studies on similar pyrazole derivatives have shown that functionals like B3LYP and M06-2X, coupled with basis sets such as 6-311+G(d,p) or TZVP, provide results that correlate well with experimental data. researchgate.netbohrium.com For this compound, a computational approach would involve first optimizing the molecular geometry and then performing NMR calculations on the optimized structure.

The predicted chemical shifts for the protons and carbons in this compound would be influenced by the electronic environment of each nucleus. For instance, the protons of the cyclopropyl (B3062369) group would have distinct predicted shifts due to their unique geometry and strain. The chemical shifts for the pyrazole ring proton and carbons would be indicative of the aromaticity and the influence of the electron-donating amine group and the methyl group. The protons of the methyl group attached to the pyrazole nitrogen and the amine protons would also have characteristic predicted shifts.

A hypothetical data table of predicted NMR chemical shifts is presented below, based on typical ranges observed for similar structures in computational studies.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values and not from a specific calculation on this molecule)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole-CH | 7.0 - 7.5 | 110 - 120 |

| Pyrazole-C-NH₂ | Not Applicable | 145 - 155 |

| Pyrazole-C-Cyclopropyl | Not Applicable | 115 - 125 |

| Pyrazole N-CH₃ | 3.5 - 4.0 | 35 - 45 |

| NH₂ | 4.5 - 5.5 | Not Applicable |

| Cyclopropyl-CH | 0.8 - 1.2 | 10 - 20 |

Infrared (IR) Vibrational Analysis

Theoretical vibrational analysis provides a predicted IR spectrum, which can be used to identify characteristic functional groups and to understand the vibrational modes of the molecule. DFT calculations are commonly used to compute the harmonic vibrational frequencies. derpharmachemica.com These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and to improve agreement with experimental data. derpharmachemica.com

For this compound, a theoretical IR spectrum would exhibit several characteristic peaks. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the cyclopropyl, methyl, and pyrazole ring groups would be predicted in the 2900-3100 cm⁻¹ range.

The C=N and C=C stretching vibrations within the pyrazole ring would likely be predicted in the 1400-1600 cm⁻¹ region. researchgate.net The N-H bending vibration of the amine group would be expected around 1600 cm⁻¹. Vibrations corresponding to the cyclopropyl ring deformations and the C-N stretching would also be predicted at lower frequencies.

Table 2: Hypothetical Predicted Key IR Vibrational Frequencies for this compound (Note: These are illustrative values and not from a specific calculation on this molecule)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic/Cyclopropyl/Methyl) | 2900 - 3100 |

| N-H Bend (Amine) | 1580 - 1650 |

| C=C / C=N Stretch (Pyrazole Ring) | 1400 - 1600 |

Molecular Modeling of Chemical Interactions

Molecular modeling techniques are essential for understanding how a molecule like this compound might interact with other chemical entities. These studies can predict binding modes and reactivity, providing a theoretical framework for further experimental investigation.

Theoretical Assessment of Binding Motifs (e.g., Hydrogen Bonding, π-Stacking)

The structure of this compound contains several features that can participate in non-covalent interactions. The primary amine group is a key site for hydrogen bonding, capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen). The nitrogen atoms within the pyrazole ring can also act as hydrogen bond acceptors.

Computational methods can be used to model these interactions. For instance, a theoretical assessment could involve placing the molecule in the presence of a known hydrogen bond donor or acceptor (like water or a simple amide) and calculating the geometry and energy of the resulting complex. Analysis of the molecular electrostatic potential (MEP) surface can also predict sites susceptible to electrophilic or nucleophilic attack, which often correlates with the ability to form hydrogen bonds. asrjetsjournal.orgnih.gov The pyrazole ring also offers the potential for π-stacking interactions with other aromatic systems.

Molecular Docking and Dynamics for Interaction Hypotheses (excluding biological activity/efficacy)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While often used in drug discovery to dock ligands into protein active sites, the methodology can be applied more broadly to understand interactions with other host molecules or surfaces, independent of biological function.

For this compound, a docking study could be performed to hypothesize its interaction with a synthetic receptor or a material surface. The simulation would predict the most stable binding pose and calculate a corresponding binding affinity score. This score is based on the intermolecular forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions.

Following docking, molecular dynamics (MD) simulations could be employed to study the stability of the predicted complex over time. MD simulations provide a dynamic view of the molecular interactions, allowing for the assessment of the flexibility of the molecule and its binding partner, and the role of solvent molecules in the interaction.

Structure-Reactivity/Selectivity Relationship (SRSR) Predictions

Computational chemistry provides tools to predict the reactivity and selectivity of a molecule. For this compound, DFT calculations can be used to determine various reactivity descriptors derived from Frontier Molecular Orbital (FMO) theory. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

By calculating these values, predictions can be made about how this compound might behave in different chemical reactions. For example, the distribution of the HOMO and LUMO across the molecule can suggest which atoms are most likely to be involved in nucleophilic or electrophilic attacks, thus predicting regioselectivity. The amine group and the pyrazole ring are expected to be key regions of reactivity.

Applications of 4 Cyclopropyl 1 Methyl 1h Pyrazol 5 Amine As a Versatile Chemical Building Block

Role in the Synthesis of Diverse Heterocyclic Frameworks

The 5-aminopyrazole scaffold is a cornerstone in heterocyclic chemistry, renowned for its utility in constructing fused-ring systems. mdpi.commdpi.com The presence of a nucleophilic amino group ortho to a ring nitrogen atom allows 4-cyclopropyl-1-methyl-1H-pyrazol-5-amine to act as a potent 1,3-binucleophile, readily undergoing cyclocondensation reactions with various 1,3-bielectrophiles. researchgate.net This reactivity is fundamental to the synthesis of a wide array of bicyclic heterocyclic frameworks, most notably pyrazolopyrimidines. mdpi.comresearchgate.netekb.eg

Pyrazolopyrimidines, which are formed by fusing a pyrimidine (B1678525) ring to the pyrazole (B372694) core, are a significant class of compounds due to their structural analogy to purine (B94841) nucleobases. ekb.eg The synthesis typically involves reacting the 5-aminopyrazole with reagents such as β-diketones, β-ketoesters, or enaminones. nih.gov These reactions lead to the formation of the six-membered pyrimidine ring fused to the pyrazole. The substituents on the this compound core, specifically the cyclopropyl (B3062369) and methyl groups, are incorporated into the final fused product, allowing for the creation of structurally diverse and sterically defined molecules.

Beyond pyrazolopyrimidines, this aminopyrazole can serve as a precursor to other important heterocyclic systems, including:

Pyrazolo[3,4-b]pyridines: Formed by reaction with α,β-unsaturated ketones or aldehydes. mdpi.com

Pyrazolo[1,5-a] nih.govacs.orgchim.ittriazines: Synthesized through reactions with isocyanates or related reagents. mdpi.com

Pyrazolo-[5,1-c] mdpi.comnih.govtriazines: Developed from precursors derived from 5-aminopyrazoles. nih.gov

The versatility of 5-aminopyrazoles as precursors is well-documented in the synthesis of compounds with potential therapeutic applications, including antimicrobial and anticancer agents. nih.govnih.gov

| Heterocyclic Framework | Typical Reagents | Significance |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | β-Diketones, β-Ketoesters, Enaminones | Structural analogues of purines; widely explored in medicinal chemistry. ekb.egnih.gov |

| Pyrazolo[3,4-b]pyridines | α,β-Unsaturated Ketones, Dioxanediones | Core structure in various biologically active compounds. mdpi.com |

| Pyrazolo[1,5-a] nih.govacs.orgchim.ittriazines | Isocyanates, Benzoyl Chlorides | Bioactive fused heterocyclic systems. mdpi.com |

Utilization in Ligand Design for Catalysis and Coordination Chemistry

Pyrazole derivatives are extensively used as ligands in coordination chemistry and catalysis due to the ability of their nitrogen atoms to coordinate with metal ions. researchgate.net this compound possesses multiple coordination sites: the two adjacent nitrogen atoms of the pyrazole ring and the exocyclic amino group. This allows it to function as a versatile ligand for a variety of metal centers.

The pyrazole ring can act as a monodentate or a bridging ligand, while the amino group provides an additional donor site, enabling chelation. This chelation can enhance the stability of the resulting metal complexes. The compound can be used directly as a ligand or can be further functionalized at the amino group to create more complex, polydentate ligands with tailored steric and electronic properties.

Research has shown that aminopyrazole moieties can be incorporated into larger molecular structures to form sophisticated ligands. For instance, aminopyrazole-substituted phthalocyanines have been synthesized, forming stable complexes with metals like manganese, cobalt, and nickel. nih.gov In another example, a copper-promoted dimerization of 5-aminopyrazoles demonstrates a catalytic pathway to synthesize larger, conjugated systems like pyrazole-fused pyridazines and pyrazines. mdpi.com These studies highlight the potential of this compound to serve as a key component in the design of:

Homogeneous Catalysts: Where the metal complex's activity and selectivity are fine-tuned by the ligand's structure.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The multiple binding sites could facilitate the formation of extended network structures.

Functional Materials: The resulting metal complexes may exhibit interesting magnetic, optical, or electronic properties.

| Application Area | Role of this compound | Example from Related Compounds |

|---|---|---|

| Homogeneous Catalysis | Forms stable chelate complexes with transition metals, influencing catalytic activity. | Protic pyrazole complexes used in various catalytic reactions. nih.gov |

| Supramolecular Chemistry | Acts as a building block for self-assembled structures like coordination cages. | Amine-substituted bis(pyrazolyl)-pyridine ligands form complex cage structures. researchgate.net |

| Functional Coordination Complexes | Incorporated into larger systems to create materials with specific properties. | Aminopyrazole-substituted metallophthalocyanines act as enzyme inhibitors. nih.gov |

Precursor in the Development of Advanced Materials

The unique chemical structure of this compound also positions it as a valuable precursor for the development of advanced materials. The reactivity of the amino group allows for its incorporation into polymer backbones or as a pendant group, imparting specific properties to the resulting material.

One notable application is in the synthesis of functional polymers. For example, aminopyrazole moieties have been successfully grafted onto polyglycidyl methacrylate (B99206) to create amphiphilic copolymers. nih.gov These materials combine hydrophobic and hydrophilic segments with the functional pyrazole unit, resulting in polymers with potent antimicrobial activity against various pathogens. This demonstrates a clear pathway from an aminopyrazole building block to an advanced functional material.

Furthermore, the dimerization of 5-aminopyrazoles through copper catalysis yields dipyrazole-fused pyridazines and pyrazines, which exhibit fluorescence. mdpi.com This finding suggests that molecules derived from this compound could be used to create organic light-emitting materials, sensors, or fluorescent probes. The rigid, conjugated nature of these fused systems is often associated with desirable photophysical properties, opening avenues for applications in optoelectronics and materials science.

Future Research Directions and Emerging Opportunities for 4 Cyclopropyl 1 Methyl 1h Pyrazol 5 Amine Research

Development of Novel and Efficient Synthetic Routes

Future research will likely prioritize the development of synthetic pathways to 4-cyclopropyl-1-methyl-1H-pyrazol-5-amine that are not only efficient but also adhere to the principles of green chemistry. nih.govbenthamdirect.com Conventional methods for pyrazole (B372694) synthesis often involve harsh conditions and hazardous solvents. benthamdirect.comresearchgate.net Emerging opportunities lie in creating more sustainable and atom-economical routes.

Key areas for development include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target compound in a single step can significantly improve efficiency and reduce waste. researchgate.netias.ac.in Future work could focus on identifying suitable precursors for a one-pot synthesis of this specific substituted pyrazole.

Green Solvents and Catalysts: Research into utilizing aqueous media or other environmentally benign solvents would represent a significant advancement. thieme-connect.comacs.org The exploration of reusable, heterogeneous catalysts could also offer a greener alternative to traditional methods. researchgate.net

Energy-Efficient Methodologies: The application of microwave irradiation and ultrasonication are promising techniques for accelerating reaction times and reducing energy consumption compared to conventional heating. benthamdirect.comresearchgate.net Investigating these methods for the synthesis of this compound could lead to more economical and sustainable production.

| Synthetic Strategy | Potential Advantage | Future Research Focus |

| Multicomponent Reactions | Increased efficiency, reduced waste, operational simplicity. nih.govresearchgate.net | Identification of optimal starting materials and catalysts for a one-pot synthesis. |

| Aqueous Synthesis | Reduced environmental impact, improved safety. thieme-connect.comacs.org | Overcoming solubility challenges and optimizing reaction conditions in water. |

| Microwave/Ultrasound | Accelerated reaction rates, lower energy consumption. benthamdirect.com | Systematic study of reaction parameters to maximize yield and purity. |

Exploration of Unconventional Reactivity Profiles

The structure of this compound suggests a complex and potentially unique reactivity profile worthy of deeper investigation. 5-Aminopyrazoles are known to be polyfunctional compounds with three primary nucleophilic sites: the exocyclic amino group (5-NH2), the ring nitrogen (1-NH), and the carbon at the 4-position (4-CH). beilstein-journals.orgnih.gov The presence of the cyclopropyl (B3062369) group introduces another reactive site, capable of undergoing ring-opening reactions. beilstein-journals.org

Future research should focus on:

Ambident Nucleophilicity: A systematic study of the compound's reactivity towards various electrophiles could reveal the factors controlling chemoselectivity. For instance, Lewis acid-catalyzed reactions with donor-acceptor cyclopropanes have shown that the choice of catalyst can direct the reaction to either the exocyclic amine or the C4-position of the pyrazole ring. rsc.org Exploring this with a wider range of electrophiles and catalysts could uncover novel transformations.

Cyclopropyl Ring-Opening Reactions: The strained three-membered ring is susceptible to opening under various conditions, including radical, electrophilic, or transition-metal-catalyzed pathways. beilstein-journals.orgnih.govrsc.org Investigating these reactions could lead to the synthesis of novel, more complex heterocyclic structures, such as tetrahydropyrazolo[3,4-b]azepines. rsc.org

Palladium-Catalyzed Cross-Coupling: The C-H bond at the 4-position (if unsubstituted) or other positions on the pyrazole ring could be a handle for functionalization. Research has shown that C-4 arylation and amination of aminopyrazoles can be achieved via palladium-catalyzed C-H bond activation, opening avenues for creating a library of derivatives. imist.ma

Advanced Spectroscopic Characterization Techniques

While standard techniques like 1H and 13C NMR are fundamental, a deeper understanding of the structural and dynamic properties of this compound requires more advanced spectroscopic methods.

Emerging opportunities in this area include:

Multidimensional NMR Spectroscopy: The application of 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY is crucial for the unambiguous assignment of all proton and carbon signals, which is essential for confirming the structure and stereochemistry of its reaction products. researchgate.netnumberanalytics.comnumberanalytics.com

15N NMR Spectroscopy: Given the presence of three nitrogen atoms, 15N NMR could provide invaluable information about the electronic environment of the pyrazole ring. Techniques like Signal Amplification By Reversible Exchange (SABRE), a hyperpolarization method, could be explored to overcome the inherent low sensitivity of the 15N nucleus, enabling faster and more detailed studies. nih.gov

Computational Spectroscopy: The synergy between experimental spectroscopy and quantum chemical calculations represents a powerful tool. researchgate.net Predicting NMR chemical shifts, vibrational frequencies (FT-IR, Raman), and UV-Vis spectra using methods like Density Functional Theory (DFT) can aid in the interpretation of experimental data and provide insights into the compound's electronic structure. nih.gov

| Technique | Information Gained | Future Application |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, connectivity mapping. ipb.pt | Structural elucidation of novel derivatives and reaction products. |

| 15N NMR with Hyperpolarization | Electronic environment of nitrogen atoms, tautomeric forms, hydrogen bonding. nih.gov | Detailed study of the heterocyclic core's properties and interactions. |

| Computational Spectroscopy | Predicted spectra (NMR, IR), electronic transitions (UV-Vis). nih.gov | Aiding experimental data interpretation and structural confirmation. |

Integration of Machine Learning in Predictive Chemical Research

The integration of artificial intelligence and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. premierscience.commdpi.com For this compound, these computational tools offer significant opportunities for future research.

Key areas for application are: